![molecular formula C12H13F2N B13199512 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-1-phenyl-3-azabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure It is characterized by the presence of two fluorine atoms and a phenyl group attached to a bicyclic azabicycloheptane framework
Vorbereitungsmethoden
The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as a phenyl-substituted cyclopropane and a fluorinating agent.
Cyclization: The cyclopropane undergoes a cyclization reaction to form the bicyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various medical conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
7,7-Difluoro-3-azabicyclo[4.1.0]heptane: This compound lacks the phenyl group, which may result in different chemical and biological properties.
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane: The presence of a methyl group instead of a phenyl group can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13F2N |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13F2N/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 |
InChI-Schlüssel |
YKJSDHUXOGENKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2(C1C2(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
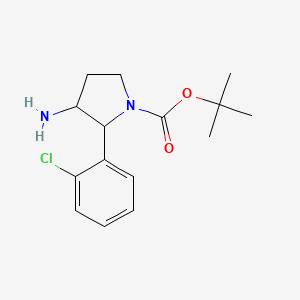
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
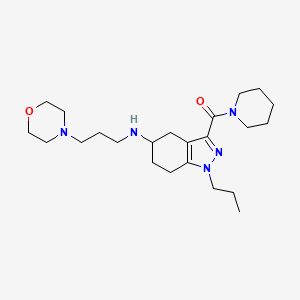
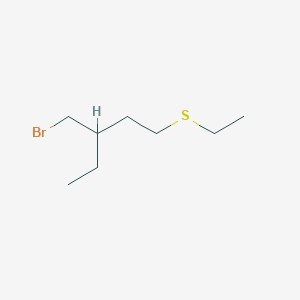
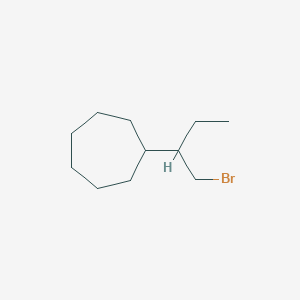

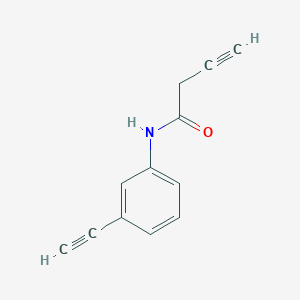
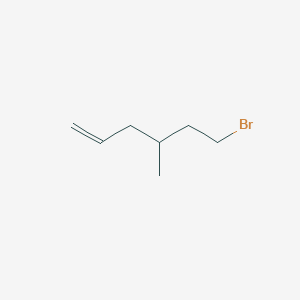
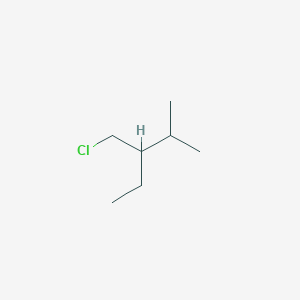
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B13199493.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
